REACTION_CXSMILES
|
[O-:1][O-:2].[Na+].[Na+].[C:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[C:18]1([CH3:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH2:25]>>[C:5]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([O:1][O:2][C:24](=[O:25])[C:18]2[CH:23]=[CH:22][C:21]([C:5]([CH3:8])([CH3:7])[CH3:6])=[CH:20][CH:19]=2)=[O:14])=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring a solution of 7.85 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
to stir for two and one-half hours at 0°-5° C.
|
Type
|
STIRRING
|
Details
|
the whole is stirred for an additional half hour at 0°-5° C
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 55 ml
|
Type
|
CUSTOM
|
Details
|
of cold methanol in three separate portions
|
Type
|
CUSTOM
|
Details
|
to dry
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)OOC(C2=CC=C(C=C2)C(C)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |